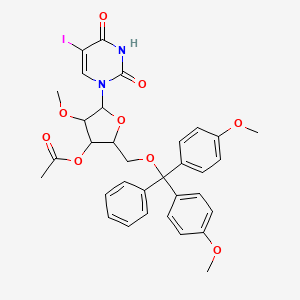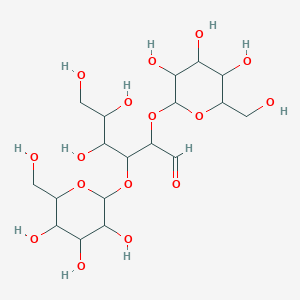
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. This compound is notable for its unique structure, which includes both trifluoroethoxy and trifluoromethyl groups attached to a cyclohexane ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclohexanone derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy group. This intermediate is then subjected to further reactions to introduce the trifluoromethyl group and the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mecanismo De Acción
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)cyclohexan-1-amine: Lacks the trifluoroethoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both trifluoroethoxy and trifluoromethyl groups in 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and materials science.
Propiedades
Fórmula molecular |
C9H13F6NO |
|---|---|
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h5-7H,1-4,16H2 |
Clave InChI |
XKHVFYVCXRSAJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1C(F)(F)F)N)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)




![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
